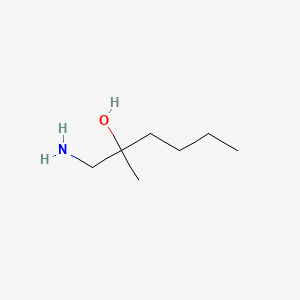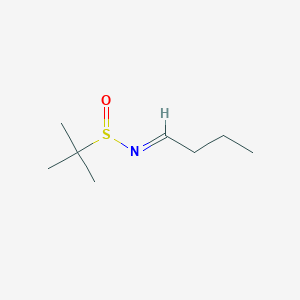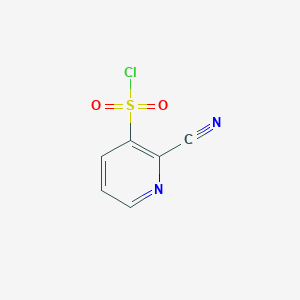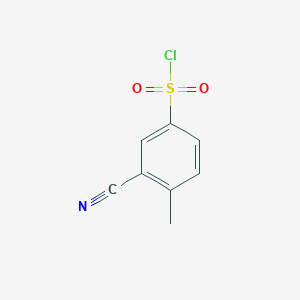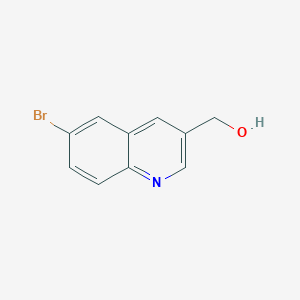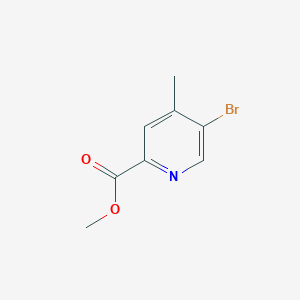
Methyl 5-bromo-4-methylpicolinate
Descripción general
Descripción
Methyl 5-bromo-4-methylpicolinate (MBrMP) is an organic compound belonging to the class of halogenated pyridine derivatives. It is a solid substance with a molecular weight of 230.06 g/mol .
Synthesis Analysis
The synthesis of Methyl 5-bromo-4-methylpicolinate involves refluxing a solution of 5-Bromo-4-methyl-pyridine-2-carboxylic acid in methanol (MeOH) with concentrated sulfuric acid (H2SO4). The mixture is then cooled, neutralized with saturated sodium bicarbonate (NaHCO3), filtered, concentrated, and purified by column chromatography to yield Methyl 5-bromo-4-methylpicolinate .Molecular Structure Analysis
The molecular formula of Methyl 5-bromo-4-methylpicolinate is C8H8BrNO2 . Further structural analysis would require more specific data such as NMR or crystallography results.Physical And Chemical Properties Analysis
Methyl 5-bromo-4-methylpicolinate is a solid at room temperature . It has a molecular weight of 230.06 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis of Anti-inflammatory Compounds:
- A study by Aoyagi et al. (2009) involved the synthesis of a potent anti-inflammatory methyl picolinate alkaloid CJ-14877 and its enantiomer using methyl 5-bromo-4-methylpicolinate as a starting material. The process included a microwave-assisted Suzuki coupling reaction and Sharpless asymmetric dihydroxylation (Aoyagi et al., 2009).
Synthesis of Substituted Methyl Pyridinecarboxylates:
- Deady et al. (1971) described general methods for the synthesis of substituted methyl pyridinecarboxylates from readily available starting materials, including methyl 5-bromo-4-methylpicolinate (Deady et al., 1971).
Catalysis in Organic Synthesis:
- The compound has been used in the synthesis of pyrrolo[2,3-d]pyrimidines, facilitated by a Cu(I)/6-methylpicolinic acid catalyzed coupling reaction, as described by Jiang et al. (2015) (Jiang et al., 2015).
Synthesis of Novel S-Substituted and N-Substituted Compounds:
- A study by Al-Abdullah et al. (2014) explored the synthesis of novel S-substituted and N-substituted compounds using methyl picolinate, highlighting its potential in creating compounds with antibacterial and anti-inflammatory properties (Al-Abdullah et al., 2014).
Photochemical Research:
- Schneider et al. (2011) investigated the photochemistry and photophysics of a molecular dyad involving a metalloporphyrin and a rhenium(I) tricarbonyl picoline, which could include derivatives of methyl picolinate (Schneider et al., 2011).
Copper-Catalyzed Intramolecular Coupling:
- In a study by Fang and Li (2007), the copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols was investigated, potentially involving methyl picolinate derivatives (Fang & Li, 2007).
Safety and Hazards
Methyl 5-bromo-4-methylpicolinate is classified with the signal word “Warning” according to safety data . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Propiedades
IUPAC Name |
methyl 5-bromo-4-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-7(8(11)12-2)10-4-6(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUFTWCRMKYPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718277 | |
| Record name | Methyl 5-bromo-4-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-4-methylpicolinate | |
CAS RN |
886365-06-6 | |
| Record name | 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-4-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527042.png)

![cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1527044.png)
